molecular formula C14H12N4 B13139020 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile CAS No. 64089-23-2

2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile

Cat. No.: B13139020
CAS No.: 64089-23-2
M. Wt: 236.27 g/mol
InChI Key: UIFQQAGWFVSVAQ-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is a heterocyclic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups at the 2’ and 6’ positions and nitrile groups at the 3’ and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile can be achieved through a multistep process involving the Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: The major product is the oxidized pyridine derivative.

    Reduction: The major products are the corresponding amines.

    Substitution: Various substituted bipyridine derivatives are formed depending on the reagents used.

Scientific Research Applications

2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
  • 1,1’-Dimethyl-1,1’,2,2’,3,3’,6,6’-octahydro-4,4’-bipyridine
  • 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
  • 4-Cyclohexyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate

Uniqueness

2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

64089-23-2

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H12N4/c1-9-11(7-15)14(12(8-16)10(2)18-9)13-5-3-4-6-17-13/h3-6,14,18H,1-2H3

InChI Key

UIFQQAGWFVSVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=N2)C#N

Origin of Product

United States

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